1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea
Description
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-3-27-20-10-6-17(7-11-20)23-21(25)22-16-4-8-18(9-5-16)24-14-12-19(26-2)13-15-24/h4-11,19H,3,12-15H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAPZOPHTSBOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)N3CCC(CC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea typically involves the reaction of 4-ethoxyaniline with 4-(4-methoxypiperidin-1-yl)phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran, and at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxypiperidinyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations and Electronic Effects
Compound 7n ():
- Structure: 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-{4-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]thio}phenylurea.
- Pyridinylmethyl thio group: Introduces sulfur, which may improve metabolic stability compared to the methoxypiperidine in the target compound.
- Implications: The chloro and CF₃ groups could reduce solubility but improve target affinity, whereas the target compound’s ethoxy and methoxypiperidine groups enhance solubility through polarity .
1-(4-Chlorophenyl)-3-(4-pyridinyl)urea ():
- Structure: Chlorophenyl and pyridinyl substituents.
- Key Differences:
- Chlorophenyl : Increases hydrophobicity and may enhance membrane permeability.
- Pyridinyl : Aromatic nitrogen provides hydrogen-bonding sites, contrasting with the methoxypiperidine’s oxygen in the target compound.
- Implications: The pyridinyl group may confer stronger π-π stacking interactions in biological targets compared to the methoxypiperidine’s flexibility .
Heterocyclic Modifications
1-(4-Chlorophenyl)-3-(2-{1-[(4-fluoro-2-methylphenyl)sulfonyl]piperidin-2-yl}ethyl)urea ():
- Structure: Piperidine ring with a sulfonyl group and fluorophenyl substituents.
- Fluorophenyl: Introduces steric bulk and metabolic stability.
- Implications: The sulfonyl group may improve binding to charged residues in enzymes, whereas the target compound’s methoxypiperidine offers conformational flexibility .
1-(4-Ethoxyphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea ():
- Structure: Pyrrolidinone ring substituted with methoxyphenyl.
- Key Differences: Pyrrolidinone: A five-membered lactam ring introduces rigidity and hydrogen-bonding capacity. Methoxyphenyl: Similar to the target compound but attached to a smaller heterocycle.
Physicochemical Properties
- Melting Points and Solubility: While direct data for the target compound are unavailable, analogs like 1-tert-butyl-3-(4-ethoxyphenyl)urea () exhibit moderate lipophilicity due to the bulky tert-butyl group. The target compound’s methoxypiperidine likely increases polarity, enhancing aqueous solubility . Azetidinone derivatives () with ethoxyphenyl groups show melting points between 160–198°C, suggesting that urea analogs with similar substituents may exhibit comparable thermal stability .
Biological Activity
1-(4-Ethoxyphenyl)-3-[4-(4-methoxypiperidin-1-yl)phenyl]urea is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 366.46 g/mol. The structural formula includes an ethoxy group, a methoxypiperidine moiety, and a urea functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The urea moiety is known to interact with enzymes, potentially inhibiting their activity. This is significant in the context of diseases where enzyme dysregulation plays a role.
- Receptor Modulation : The methoxypiperidine component may influence neurotransmitter systems, suggesting potential applications in neuropharmacology.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell proliferation | |
| Antidepressant | Modulates serotonin receptors | |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of urea compounds similar to this structure showed significant anticancer properties by inducing apoptosis in various cancer cell lines. The optimized derivatives exhibited IC50 values as low as 13 nM against specific cancer types, indicating potent activity against tumor growth .
- Neurological Implications : In preclinical models, the compound's ability to modulate neurotransmitter systems was evaluated. It showed promise as an antidepressant, with effects on serotonin receptor activity leading to improved mood-related behaviors in animal models .
Toxicity and Safety Profile
While the compound shows promising biological activity, understanding its toxicity is crucial for therapeutic development:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
